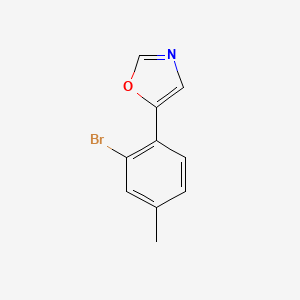

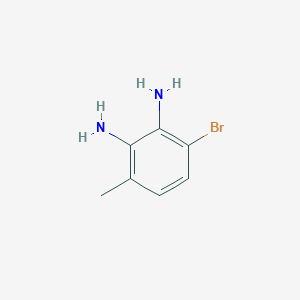

3-Bromo-6-methylbenzene-1,2-diamine

Descripción general

Descripción

3-Bromo-6-methylbenzene-1,2-diamine is a chemical compound with the molecular formula C7H9BrN2 . It is used in the preparation of isomeric bromo analogues of Benzo-1H-triazole as potential inhibitors of protein kinases .

Synthesis Analysis

The synthesis of polysubstituted benzenes like this compound often involves multiple steps including nitration, conversion from the nitro group to an amine, and bromination .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a methyl group, and two amine groups . The InChI code for this compound isInChI=1S/C7H9BrN2/c1-4-2-3-5 (8)7 (10)6 (4)9/h2-3H,9-10H2,1H3 . Physical and Chemical Properties Analysis

The molecular weight of this compound is 201.06 g/mol . It has a density of 1.6±0.1 g/cm3 and a boiling point of 301.6±37.0 °C at 760 mmHg . The exact mass is 199.99491 g/mol .Aplicaciones Científicas De Investigación

Ionophore for PVC Membrane Electrode

A study by Soleymanpour et al. (2006) highlighted the use of a diamino compound, similar in structure to 3-Bromo-6-methylbenzene-1,2-diamine, as a neutral ionophore in PVC membrane electrodes. This compound showed high selectivity and sensitivity for Be2+ ions, demonstrating its potential in potentiometric sensors for beryllium ion detection in various samples, including tap water (Soleymanpour et al., 2006).

Thermochemical Properties

Verevkin et al. (2015) investigated the thermochemical properties of various halogen-substituted methylbenzenes, which is relevant to understanding the physical characteristics of this compound. This study provides insights into vapor pressures, vaporization, fusion, and sublimation enthalpies, crucial for the material's handling and application in various scientific contexts (Verevkin et al., 2015).

Complexation Studies

Research by Kargar et al. (2020) involved the creation of a Schiff base ligand from a compound structurally similar to this compound. This study is crucial for understanding how such compounds can form complexes with metal ions like Ni(II) and Pd(II), offering potential applications in catalysis and material science (Kargar et al., 2020).

Mecanismo De Acción

Mode of Action

It’s known that diamines can act as hydrogen atom donors and play a dual role as both “radical amplifiers” and “radical regulators” to initiate the radical chain process as well as to control the concentration of reactive radical species .

Biochemical Pathways

It’s possible that this compound may influence various biochemical pathways due to its potential interactions with multiple biological targets .

Result of Action

The effects would depend on the specific biological targets and pathways that this compound interacts with .

Action Environment

The action, efficacy, and stability of 3-Bromo-6-methylbenzene-1,2-diamine can be influenced by various environmental factors. These factors could include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active .

Propiedades

IUPAC Name |

3-bromo-6-methylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMZPMXYUUNFIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

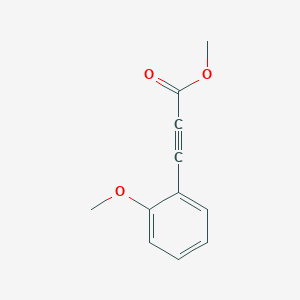

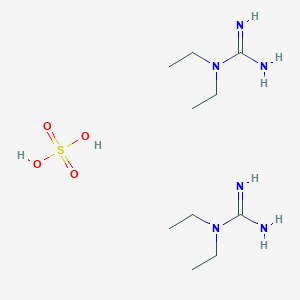

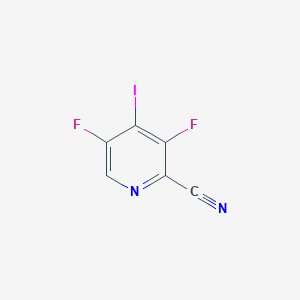

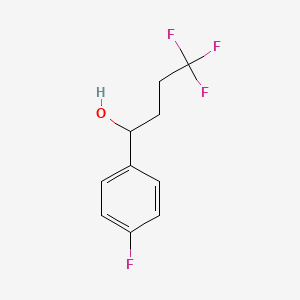

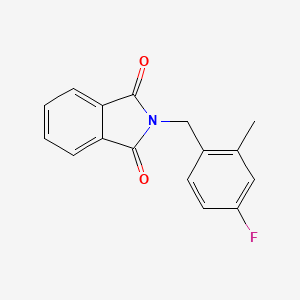

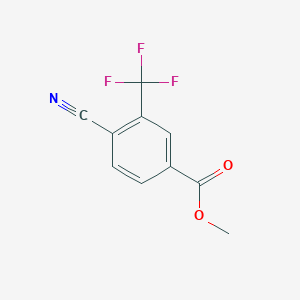

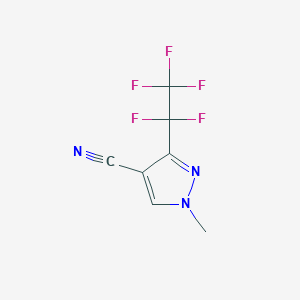

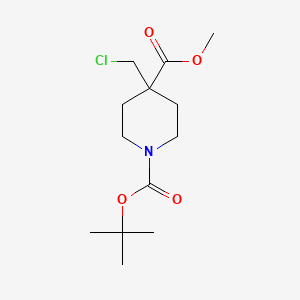

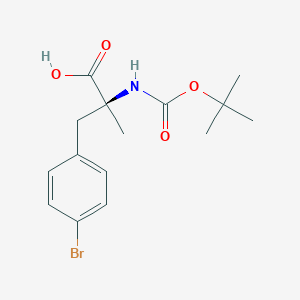

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.